molecular formula C19H20ClN5O3 B2892544 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941915-11-3

2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2892544
CAS RN: 941915-11-3
M. Wt: 401.85
InChI Key: QLQIPRMJNCCVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H20ClN5O3 and its molecular weight is 401.85. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity and Coordination Complexes

Pyrazole-acetamide derivatives have been explored for their potential in forming coordination complexes with metals, exhibiting significant antioxidant activities. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated substantial antioxidant activity in vitro, measured by various methods such as DPPH, ABTS, and FRAP assays. These findings highlight the potential use of pyrazole-acetamide derivatives in developing antioxidant agents and studying the impact of metal coordination on biological activities (Chkirate et al., 2019).

Oxidation Reactivity and Synthetic Applications

Research on the oxidation reactivity of pyridin-2-yl-N,N-diphenylacetamides revealed that chemical oxidation could generate diverse products, which were characterized by spectroscopic methods and X-ray crystallography. These findings underscore the utility of these compounds in synthetic chemistry, offering pathways to a range of products with potential applications in material science and pharmaceuticals (Pailloux et al., 2007).

Ligand Protein Interactions and Efficiency Modeling

Benzothiazolinone acetamide analogs were studied for their spectroscopic properties, quantum mechanical aspects, ligand-protein interactions, and photovoltaic efficiency modeling. This research demonstrated the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs), highlighting their light harvesting efficiency and suitability for photovoltaic applications. Additionally, molecular docking studies with cyclooxygenase 1 (COX1) suggested these compounds could have therapeutic applications due to their binding affinity (Mary et al., 2020).

Synthesis and Molecular Docking of Heterocyclic Compounds

The synthesis and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines provided insights into their anticancer and antimicrobial properties. These studies highlight the importance of heterocyclic compounds in developing new pharmaceuticals and the potential for these compounds to overcome microbial resistance (Katariya et al., 2021).

properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3/c1-12-16-10-22-25(14-5-2-4-13(20)8-14)18(16)19(27)24(23-12)11-17(26)21-9-15-6-3-7-28-15/h2,4-5,8,10,15H,3,6-7,9,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQIPRMJNCCVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.